molecular formula C56H87NO16 B8038118 [4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Cat. No.: B8038118
M. Wt: 1030.3 g/mol
InChI Key: CBPNZQVSJQDFBE-UHFFFAOYSA-N
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Description

Functional Group Inventory

Functional Group Position(s) Reactivity
Ester Cyclohexyl substituent Hydrolyzable under basic conditions to release the active metabolite.
Hydroxyl C1, C18, C3' Hydrogen bond donors; critical for solubility and target engagement.
Methoxy C19, C30, C2' Electron-donating groups stabilizing adjacent oxo groups.
Oxo C2, C3, C10, C14, C20 Participates in keto-enol tautomerism and hydrogen bonding.

Reactive Hotspots

  • Lactone Ring (C1–O–C39) : Susceptible to nucleophilic attack, particularly in acidic environments.
  • C3 Hydroxyl : Undergoes phosphorylation in vivo, modulating mTOR binding kinetics.
  • C20 Oxo : Participates in Schiff base formation with lysine residues in the FRB domain.

Comparative Analysis of Tautomeric Forms

Temsirolimus exhibits three dominant tautomers due to its polyketide-derived oxo and hydroxyl groups:

Tautomer Stabilizing Factors Biological Relevance
Keto (Dominant) Conjugation with adjacent double bonds Predominant form in plasma; optimal for passive diffusion across cell membranes.
Enol Intramolecular hydrogen bonding (C18–OH to C20=O) Enhances binding to mTOR’s hydrophobic pocket; observed in crystallographic studies.
Enolate Deprotonation at physiological pH Facilitates covalent interactions with cysteine residues in target proteins.

The equilibrium between keto and enol forms is pH-dependent, with a pKa of 7.2 for the C18 hydroxyl group.

Properties

IUPAC Name

[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNZQVSJQDFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H87NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1030.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water; soluble in alcohol, Solubility is independent of pH, Soluble in water
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1572
Record name Temsirolimus
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, White solid

CAS No.

162635-04-3
Record name 42-[2,2-bis(hydroxymethyl)propionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Temsirolimus
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Nucleophilic Substitution at C-12

The C-12 propyl sidechain is introduced via alkylation of a rapamycin precursor. Key steps include:

  • Activation of rapamycin : Treatment with triflic anhydride (Tf₂O) in dichloromethane (DCM) at 0°C to generate a reactive triflate intermediate.

  • Alkylation : Reaction with 2-methoxycyclohexyl propan-2-ol in the presence of Hünig’s base (N,N-diisopropylethylamine) at 60°C for 18–24 hours.

Representative Conditions

ParameterValueSource
SolventMethylene chloride
Temperature60°C
CatalystTriethylamine
Yield44–52%

Esterification at C-42

The 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate moiety is introduced via Steglich esterification:

  • Protection : Temporary silylation of rapamycin’s C-28 and C-40 hydroxyls using tert-butyldimethylsilyl triflate (TBDMSOTf).

  • Coupling : Reaction with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Optimized Parameters

  • Reaction time : 12 hours at 25°C.

  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:5 v/v).

Low-Temperature Macrocyclization

To minimize epimerization, a titanium-mediated aldol macrocyclization is employed at 25–40°C:

  • Linear precursor assembly : Fragments are prepared via Evans aldol and Stille coupling.

  • Cyclization : Titanium tetrachloride (TiCl₄) in tetrahydrofuran (THF) at −78°C.

Key Data

  • Cyclization yield : 68%.

  • Byproducts : <5% epimeric forms.

Enzymatic Modifications

Polyketide Synthase (PKS) Engineering

Recent advances utilize engineered PKS to install the C-15 and C-17 methyl groups:

  • Module deletion : Excision of PKS Module 11–12 in Streptomyces hygroscopicus eliminates the hemiacetal substructure, simplifying downstream functionalization.

  • Yield improvement : 8.6 mg/L in fermentation broth vs. 2.1 mg/L in wild-type strains.

Process Optimization and Scale-Up

Triflate Stability Enhancements

Alkylbenzene sulfonates (e.g., 2-ethoxyethyl pentafluorobenzene sulfonate) replace traditional triflates for improved shelf-life:

  • Storage stability : >95% purity after 7 days at 25°C.

  • Reactivity : 5–10 equivalents per rapamycin equivalent.

Antioxidant Stabilization

Butylated hydroxytoluene (BHT) at 0.1–0.2% w/w prevents oxidative degradation during storage:

Stability Data (40°C)

BHT ConcentrationInitial Purity6-Week Purity
0.0%99.7%69.7%
0.1%99.7%99.5%
0.2%99.6%99.5%
Source: US7872122B2

Purification and Characterization

Chromatographic Techniques

  • High-performance liquid chromatography (HPLC) : C18 column (4.6 × 250 mm), acetonitrile/water gradient (65:35 to 85:15 v/v).

  • Middle-performance liquid chromatography (MPLC) : Silica gel (40–63 μm), ethyl acetate/hexanes.

Purity Outcomes

MethodPurity Achieved
HPLC>99.5%
MPLC>98.0%

Spectroscopic Confirmation

  • NMR : Distinct signals for C-12 propyl (δ 3.32 ppm, triplet) and C-42 ester (δ 4.18 ppm, singlet).

  • High-resolution mass spectrometry (HRMS) : [M+Na]⁺ calc. 1467.6521, found 1467.6518 .

Scientific Research Applications

Structure and Composition

The compound's structure indicates significant complexity due to its multiple functional groups and large molecular size. It has a molecular formula of C53H83NO14C_{53}H_{83}NO_{14} and a molecular weight of approximately 958 Da. The presence of hydroxyl (-OH) groups suggests potential for hydrogen bonding and solubility in polar solvents.

Physical Properties

The compound exhibits a high LogP value of 7.4, indicating substantial lipophilicity which may affect its bioavailability and distribution in biological systems. Its polar surface area is 205 Ų, which can influence permeability across biological membranes.

Pharmaceutical Applications

The compound is structurally related to known pharmacological agents such as Everolimus and Temsirolimus, which are mTOR inhibitors used in cancer therapy. The potential application of this compound could be in the development of new anti-cancer drugs targeting similar pathways.

Case Study: Anticancer Activity

Research has shown that mTOR inhibitors can effectively suppress tumor growth by inhibiting cell proliferation. Investigating the specific activity of this compound against various cancer cell lines could provide insights into its therapeutic potential.

Biological Research

Due to its complex structure, the compound may serve as a valuable tool in biological studies aimed at understanding cellular mechanisms and signaling pathways.

Case Study: Cellular Mechanism Studies

Studies involving similar compounds have demonstrated their ability to modulate cellular pathways related to growth and metabolism. This compound could be evaluated for its effects on signaling pathways in various cell types.

Material Science

The unique structural features of the compound may lend it properties suitable for development in nanotechnology or materials science applications, particularly in creating drug delivery systems.

Case Study: Drug Delivery Systems

Research into polymer-based drug delivery systems has shown that compounds with high lipophilicity can enhance the solubility and stability of poorly soluble drugs. This compound could be explored as a component in such systems.

Data Tables

Activity TypeDescriptionReferences
AnticancerInhibition of mTOR pathway ,
Cellular SignalingModulation of cellular growth signals ,
Drug DeliveryEnhancement of solubility in delivery systems ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with mTOR inhibitors like everolimus and rapamycin , but distinct modifications differentiate its pharmacokinetic and pharmacodynamic profiles. Below is a comparative analysis:

Parameter Target Compound Everolimus (Afinitor®) Vandetanib (Caprelsa®)
Core Structure 36-membered tricyclic macrolide with 4-azatricyclo framework 31-membered macrolide with tricyclo[30.3.1.04,9] backbone Quinazoline-based small molecule
Key Functional Groups 1,18-dihydroxy; 19,30-dimethoxy; propanoate ester 1,18-dihydroxy; 12-(2-hydroxyethyl) substitution Bromo-fluoro-phenyl; methoxyquinazoline
Molecular Weight ~1,200–1,300 Da (estimated) 958.2 Da 475.3 Da
Primary Target mTORC1/2 (inferred) mTORC1 VEGFR/EGFR
Clinical Indications Not yet approved (preclinical) HR+/HER2- breast cancer, renal cell carcinoma, neuroendocrine tumors Medullary thyroid cancer
Bioavailability Likely low (high molecular weight, ester hydrolysis required) Moderate (oral administration) High (oral)

Key Findings

Mechanistic Divergence: The target compound’s propanoate ester may act as a prodrug, requiring enzymatic hydrolysis for activation, unlike everolimus’s direct mTOR binding . Compared to vandetanib’s tyrosine kinase inhibition, this compound’s macrolide structure suggests a broader anti-proliferative effect via mTOR and autophagy modulation .

Pharmacokinetic Challenges :

  • The compound’s high molecular weight (~1,200 Da) and polar groups (hydroxyl, methoxy) likely reduce blood-brain barrier penetration, limiting utility in glioblastoma (contrast with temsirolimus, a rapamycin analogue with improved solubility) .

Synergy with Anti-Angiogenic Agents: Unlike ramucirumab (anti-VEGFR2 monoclonal antibody), this compound’s intracellular mTOR targeting may complement VEGF pathway inhibitors in combinatorial regimens .

Biological Activity

The compound is a complex organic molecule with potential biological activities that warrant detailed examination. This article provides an overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound is characterized by a large molecular structure with a molecular formula of C53H83NO14C_{53}H_{83}NO_{14} and a molecular weight of approximately 958 Da. The structure includes multiple functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC53H83NO14C_{53}H_{83}NO_{14}
Molecular Weight958 Da
LogP7.4
Rotatable Bonds9
Hydrogen Bond Acceptors13
Hydrogen Bond Donors3

The biological activity of this compound has been linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of the mTOR signaling pathway, which is crucial for cell growth and proliferation. mTOR inhibitors are often explored for their potential in cancer therapy due to their ability to suppress tumor growth.

  • mTOR Inhibition : The compound's structural similarity to known mTOR inhibitors suggests it may effectively inhibit mTORC1 and mTORC2 complexes. This inhibition can lead to reduced phosphorylation of key substrates involved in cell cycle progression and metabolism .
  • Cellular Effects : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by promoting the activation of pro-apoptotic proteins and inhibiting anti-apoptotic signals .
  • Anti-inflammatory Properties : Research has also indicated potential anti-inflammatory effects, possibly through the modulation of cytokine production and signaling pathways involved in inflammation .

Case Studies

Several case studies have explored the biological effects of similar compounds within the same chemical class:

  • Study on Cancer Cell Lines : A study demonstrated that a related compound significantly reduced viability in renal cell carcinoma (RCC) lines by inducing cell cycle arrest and apoptosis . The findings suggest that this compound may have similar effects.
  • Neuroprotective Effects : Another investigation examined compounds with structural similarities in neurodegenerative models. Results indicated potential neuroprotective properties through the modulation of glutamate receptors and reduction of oxidative stress markers .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Antitumor Activity : In vivo studies have shown promising antitumor activity against various cancer types, including breast cancer and lymphoma. The mechanism appears to involve both direct cytotoxicity and immunomodulatory effects .
  • Pharmacokinetics : Understanding the pharmacokinetic properties is crucial for evaluating therapeutic potential. Studies indicate a favorable absorption profile with significant bioavailability in preclinical models .

Q & A

Q. Advanced Methodological Answer :

  • Nanofiltration (NF) : Use membranes with MWCO 300–500 Da to separate the compound (MW ~900–1000 Da) from smaller impurities.
  • Reverse Osmosis (RO) : Concentrate diluted reaction mixtures while retaining the product.
  • Simulated Moving Bed (SMB) Chromatography : For large-scale enantiomeric resolution, if chirality is critical .

How can AI-driven simulations enhance process scalability for this compound?

Advanced Methodological Answer :
Integrate AI with multiphysics modeling (e.g., COMSOL):

Reactor Optimization : Train neural networks on historical data to predict optimal mixing speeds, temperatures, and catalyst loads.

Failure Mode Analysis : Use AI to identify bottlenecks (e.g., heat transfer limitations) in scaled-up processes.

Autonomous Labs : Implement closed-loop systems where AI adjusts reaction parameters in real time based on sensor feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.